molecular formula C9H13N3O B1582386 6-Morpholinopyridin-3-amine CAS No. 52023-68-4

6-Morpholinopyridin-3-amine

Cat. No. B1582386
CAS RN: 52023-68-4
M. Wt: 179.22 g/mol
InChI Key: VVTSPTCBHTWXMD-UHFFFAOYSA-N
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Description

6-Morpholinopyridin-3-amine is a chemical compound with the molecular formula C9H13N3O .


Synthesis Analysis

The synthesis of 6-Morpholinopyridin-3-amine can be achieved from Morpholine and 2-Chloro-5-nitropyridine . A detailed synthesis route can be found in the reference .


Molecular Structure Analysis

The molecular structure of 6-Morpholinopyridin-3-amine consists of 9 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .


Chemical Reactions Analysis

The synthesis of amines, such as 6-Morpholinopyridin-3-amine, can involve various reactions, including the reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides, ammonia and other amines, and nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Morpholinopyridin-3-amine include a molecular weight of 179.22 g/mol .

Scientific Research Applications

Summary of the Application

6-Morpholinopyridin-3-amine is used in the synthesis of novel compounds bearing imidazo[2,1-b]thiazole scaffolds . These compounds are tested for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 .

Methods of Application or Experimental Procedures

The compound N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide was optimized and synthesized based on a virtual screening hit . The synthesized compounds were then tested for their cytotoxicity against human cancer cell lines .

Results or Outcomes

The results indicated that the compound 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide, with slightly higher inhibition on VEGFR2 than the original compound, was a potential inhibitor against MDA-MB-231 (IC50 = 1.4 μM) compared with sorafenib (IC50 = 5.2 μM), and showed more selectivity against MDA-MB-231 than HepG2 cell line (IC50 = 22.6 μM) .

2. Application in Organic Chemistry and Biological Activities

Summary of the Application

6-Morpholinopyridin-3-amine is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions .

Methods of Application or Experimental Procedures

Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids were carried out to synthesize a series of novel pyridine derivatives .

Results or Outcomes

The synthesized pyridine derivatives were investigated for their anti-thrombolytic, biofilm inhibition and haemolytic activities . In particular, the compound 4b exhibited the highest percentage lysis value (41.32%) against clot formation in human blood among all newly synthesized compounds .

Safety And Hazards

While specific safety and hazard information for 6-Morpholinopyridin-3-amine is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

6-Morpholinopyridin-3-amine is a versatile chemical compound widely used in scientific research. Its unique properties make it valuable for various applications, including drug discovery and catalysis .

Relevant Papers The compound 6-Morpholinopyridin-3-amine has been mentioned in several scientific papers. For instance, it has been used in the synthesis of a novel, potent non-nucleoside adenosine kinase inhibitor with oral activity in animal models of pain and inflammation . Another paper discusses the synthesis and cytotoxic activity of some novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives .

properties

IUPAC Name

6-morpholin-4-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c10-8-1-2-9(11-7-8)12-3-5-13-6-4-12/h1-2,7H,3-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVTSPTCBHTWXMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10199994
Record name 6-(Morpholino)pyridin-3-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Morpholinopyridin-3-amine

CAS RN

52023-68-4
Record name 6-Morpholinopyridin-3-amine
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Record name 6-(Morpholino)pyridin-3-amine
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Record name 6-(Morpholino)pyridin-3-amine
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Record name 6-(morpholino)pyridin-3-amine
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Record name 6-(MORPHOLINO)PYRIDIN-3-AMINE
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Synthesis routes and methods I

Procedure details

Into a EtOH (250 mL) solution of 4-(5-nitropyridin-2-yl)morpholine (4.9 g, 23.4 mmol), 10% Pd on activated carbon, 500 mg, was added. Hydrogenation was carried out in a Parr flask at room temperature, at 40 psi for 2 hr. The solids were filtered off and the filtrate was collected. The solvent was removed in vacuo. 6-Morpholinopyridin-3-amine, as a purple solid, was obtained: 3.7 g (88% yield); 1H NMR (300 MHz, DMSO) δ 7.64 (d, J=2.7, 1H), 6.96 (dd, J=2.7, 8.8, 1H), 6.65 (d, J=8.8, 1H), 4.63 (s, 2H), 3.72-3.69 (m, 4H), 3.21-3.18 (m, 4H); LCMS (M+) m/z 180.08.
Quantity
4.9 g
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250 mL
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Synthesis routes and methods II

Procedure details

To a solution of the product from Example 154A (12.5, 59.5 mmol) in THF (150 mL) was added to Ra-Ni 2800, water slurry (12.5 g, 212 mmol) in a 500 mL SS pressure bottle. The mixture was pressurized (H2, 30 psi) and stirred for 2 hours at room temperature. The mixture was filtered and then concentrated under reduced pressure to provide the title compound.
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59.5 mmol
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150 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
H Ding, Z Chen, C Zhang, T Xin, Y Wang, H Song… - Molecules, 2012 - mdpi.com
A series of novel compounds bearing imidazo[2,1-b]thiazole scaffolds were designed and synthesized based on the optimization of the virtual screening hit compound N-(6-…
Number of citations: 32 www.mdpi.com
AK Farag, AHE Hassan, BS Ahn, KD Park… - Journal of enzyme …, 2020 - Taylor & Francis
… Compound 8 was prepared by adding a THF solution (3 ml) of 6-morpholinopyridin-3-amine (1 eq) to a THF solution (5 ml) of compound 7 followed by pyridine (1 eq) at 0 C. The mixture …
Number of citations: 29 www.tandfonline.com
L Xing, T Jing, J Zhang, M Guo, X Miao, F Jiang… - Bioorganic …, 2018 - Elsevier
Aiming to develop promising ALK inhibitors, two series of N 2 -(2-alkyoxy-6-aliphatic aminopyridin-3-yl)-2,4-diaminepyrimidine derivatives (22a-x and 23a-d) were designed according …
Number of citations: 4 www.sciencedirect.com
B Bosco, A Defant, A Messina, T Incitti, D Sighel… - Molecules, 2018 - mdpi.com
Reversine is a potent antitumor 2,6-diamino-substituted purine acting as an Aurora kinases inhibitor and interfering with cancer cell cycle progression. In this study we describe three …
Number of citations: 10 www.mdpi.com
KM Rahman, H Rosado, JB Moreira… - Journal of …, 2012 - academic.oup.com
Objectives Pyrrolobenzodiazepine (PBD) dimers, tethered through inert propyldioxy or pentyldioxy linkers, possess potent bactericidal activity against a range of Gram-positive bacteria …
Number of citations: 40 academic.oup.com
M Guo, D Zuo, J Zhang, L Xing, W Gou, F Jiang… - European Journal of …, 2018 - Elsevier
To identify ALK and ROS1 dual inhibitors conferring resistance to ALK secondary mutations, especially ‘gatekeeper’ L1196 M and the most predominant ceritinib-resistant G1202R …
Number of citations: 16 www.sciencedirect.com
B Jin, T Wang, J Chen, X Liu, Y Zhang, X Zhang… - Frontiers in …, 2022 - frontiersin.org
In this research, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives was designed, synthesized, and evaluated for in vitro antibacterial activity, which included bacteriostatic, …
Number of citations: 5 www.frontiersin.org
L Chen, M Su, XZ Wu, DZ Wang, Y Kang… - European Journal of …, 2022 - Elsevier
Retinoic acid receptor related orphan receptor γt (RORγt), identified as the essential functional regulator of IL-17 producing Th17 cells, is an attractive drug target for treating …
Number of citations: 4 www.sciencedirect.com

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